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Compound Name:
(S)-Pyrrolidine-2-carbonitrile

hydrochloride

Cat. No.: B1387611 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of (S)-Pyrrolidine-2-
carbonitrile Hydrochloride

Introduction
(S)-Pyrrolidine-2-carbonitrile hydrochloride is a pivotal chiral building block in modern

medicinal chemistry and pharmaceutical development. As the hydrochloride salt of the nitrile

derivative of L-proline, it offers enhanced stability and handling characteristics compared to its

free base form. Its stereodefined structure makes it a sought-after intermediate for the

synthesis of complex, high-value active pharmaceutical ingredients (APIs). Notably, it serves as

a key precursor for several dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to

treat type-II diabetes, including Vildagliptin.[1][2]

The successful integration of this intermediate into a synthetic route—from laboratory-scale

research to commercial manufacturing—hinges on a thorough understanding of its physical

and chemical properties. These properties dictate critical process parameters, including

reaction solvent selection, purification strategies, formulation approaches, and long-term

storage protocols.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug

development professionals. It moves beyond a simple recitation of data to provide a Senior

Application Scientist's perspective on the causality behind experimental choices and the
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practical implications of the compound's physicochemical profile. Every protocol is presented

as a self-validating system, emphasizing scientific integrity and reproducibility.

Chapter 1: Chemical Identity and Structural
Elucidation
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific

investigation. For (S)-Pyrrolidine-2-carbonitrile hydrochloride, this involves confirming its

molecular structure, stereochemistry, and fundamental identifiers.

Key Chemical Identifiers
The compound is registered under multiple CAS numbers, with 65732-69-6 being the most

frequently cited for this specific enantiomer and salt form.[2][3][4] It is crucial for researchers to

verify the CAS number with their supplier to ensure procurement of the correct material.

Identifier Value Source

IUPAC Name
(2S)-Pyrrolidine-2-carbonitrile

hydrochloride
N/A

Common Synonym (S)-Proline nitrile hydrochloride N/A

CAS Number 65732-69-6 [3][4]

Molecular Formula C₅H₉ClN₂ [4][5]

Molecular Weight 132.59 g/mol [4][5][6]

InChI Key
QSJTUXCBPTVKQZ-

JEDNCBNOSA-N

Canonical SMILES C1C[C@H](N C1)C#N.Cl [7]

Structural Confirmation: A Multi-Technique Approach
Confirming the identity and purity of (S)-Pyrrolidine-2-carbonitrile hydrochloride is not a

single measurement but a workflow. The hydrochloride salt form is advantageous as it typically

yields a stable, crystalline solid, which is easier to handle and weigh accurately than the often-
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oily free base. This salt formation protonates the secondary amine of the pyrrolidine ring,

enhancing water solubility.

Experimental Protocol: Structural Elucidation Workflow

This workflow ensures unambiguous confirmation of the compound's chemical structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To map the proton (¹H) and carbon (¹³C) framework of the molecule.
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent,
such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred due to the compound's
high water solubility.
¹H NMR Analysis: Acquire the spectrum on a 300 MHz or higher spectrometer. Expect to see
distinct signals for the diastereotopic protons of the pyrrolidine ring and a characteristic
signal for the alpha-proton adjacent to the nitrile group. The integration of these signals
should correspond to the number of protons in the structure.
¹³C NMR Analysis: Acquire the spectrum. Key signals to identify include the nitrile carbon
(C≡N), the chiral alpha-carbon, and the carbons of the pyrrolidine ring.
Causality: The chemical shifts and coupling patterns are unique fingerprints of the molecular
structure. The presence of the hydrochloride salt will influence the chemical shifts of protons
near the ammonium group.

2. Mass Spectrometry (MS):

Objective: To confirm the molecular weight of the parent cation.
Methodology: Use Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization
technique ideal for polar molecules like this salt.
Sample Preparation: Prepare a dilute solution of the sample in a solvent like methanol or
acetonitrile/water.
Analysis: The mass spectrum should show a prominent peak for the parent cation [C₅H₈N₂ +
H]⁺ at m/z ≈ 97.1, corresponding to the free base.
Causality: ESI-MS provides a highly accurate mass measurement, confirming the elemental
composition and molecular weight, which is a fundamental property.

3. Infrared (IR) Spectroscopy:

Objective: To identify key functional groups.
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Methodology: Use an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared)
spectrometer for rapid analysis of the solid powder.
Analysis: Look for characteristic absorption bands:
A weak to medium, sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.
Broad absorption bands in the 2700-3000 cm⁻¹ region corresponding to the N-H stretch of
the secondary ammonium salt.
C-H stretching vibrations just below 3000 cm⁻¹.
Trustworthiness: Each of these techniques provides an orthogonal piece of data. Agreement
across all three (NMR for connectivity, MS for mass, IR for functional groups) constitutes a
self-validating system for structural confirmation.

Diagram: Structural Elucidation Workflow

Identity & Structure Verification

(S)-Pyrrolidine-2-carbonitrile
Hydrochloride Sample

NMR Spectroscopy
(¹H, ¹³C)

Connectivity

Mass Spectrometry
(ESI-MS)

Molecular Weight

FTIR Spectroscopy

Functional Groups

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for unambiguous structural confirmation.

Chapter 2: Macroscopic and Thermal Properties
The physical state and thermal behavior of a compound are of paramount importance for its

handling, storage, and use in chemical reactions.
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Physical Appearance and Solubility
(S)-Pyrrolidine-2-carbonitrile hydrochloride is consistently described as a white to off-white

crystalline powder.[5][6] Its solubility is a direct consequence of its ionic nature as a

hydrochloride salt.

Property Observation
Implication for
Researchers

Appearance
White to off-white crystalline

solid

[5][6] The crystalline nature

suggests a well-defined solid

state, which is favorable for

purification and handling. Any

significant deviation in color

may indicate impurities.

Solubility in Water Soluble

[5][6] Facilitates use in

aqueous reaction media and

simplifies workup procedures

involving aqueous extraction.

Solubility in Organic Solvents

Soluble in polar protic solvents

(e.g., methanol) and polar

aprotic solvents (e.g., DMSO).

[6]

[6] Provides versatility in

selecting reaction solvents.

Solubility in methanol is useful

for purification by

recrystallization.

Thermal Properties: The Melting Point Dichotomy
A review of supplier and literature data reveals a significant discrepancy in the reported melting

point of this compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1387611?utm_src=pdf-body
https://www.forecastchemicals.com/-s-pyrrolidine-2-carbonitrile-hydrochloride-3479105.html
https://www.jigspharma.com/-s-pyrrolidine-2-carbonitrile-hydrochloride-3198570.html
https://www.forecastchemicals.com/-s-pyrrolidine-2-carbonitrile-hydrochloride-3479105.html
https://www.jigspharma.com/-s-pyrrolidine-2-carbonitrile-hydrochloride-3198570.html
https://www.forecastchemicals.com/-s-pyrrolidine-2-carbonitrile-hydrochloride-3479105.html
https://www.jigspharma.com/-s-pyrrolidine-2-carbonitrile-hydrochloride-3198570.html
https://www.jigspharma.com/-s-pyrrolidine-2-carbonitrile-hydrochloride-3198570.html
https://www.jigspharma.com/-s-pyrrolidine-2-carbonitrile-hydrochloride-3198570.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reported Melting Point Possible Explanation

142-144 °C

[6] This value could correspond to a specific

polymorph or be influenced by the presence of

impurities or residual solvent.

215-220 °C

[5] A higher melting point often indicates a more

stable crystalline lattice. This could represent a

different, more stable polymorph.

Expertise & Insight: Such a wide variation in melting points for a pharmaceutical intermediate is

a critical observation. It strongly suggests the possibility of polymorphism—the ability of a

substance to exist in two or more crystalline forms that have different arrangements of

molecules in the crystal lattice. Polymorphs of the same compound can have different physical

properties, including melting point, solubility, and stability. For drug development, an

uncontrolled polymorphic form can lead to batch-to-batch inconsistency and affect the final

API's performance. Therefore, characterizing the thermal behavior with a more sophisticated

technique than a simple melting point apparatus is essential.

Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol provides a definitive thermal profile and can identify polymorphic transitions.

Objective: To accurately determine the melting point and detect any other thermal events like

crystallization or polymorphic transitions.

Instrumentation: Calibrated Differential Scanning Calorimeter.

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed

aluminum DSC pan. An empty, sealed pan is used as a reference.

Methodology:

Equilibrate the sample at 25 °C.

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature above the

highest expected melting point (e.g., 250 °C).
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(Optional "Heat-Cool-Heat" cycle): Cool the sample back down to 25 °C and then reheat

using the same ramp rate. This can help identify melt-recrystallization events and confirm

the nature of thermal transitions.

Data Analysis: The melting point is determined from the onset or peak of the endothermic

event on the DSC thermogram. Additional endotherms or exotherms before the final melt

would be indicative of polymorphic transitions or decomposition.

Trustworthiness: DSC provides a quantitative and highly reproducible thermal profile.

Calibrating the instrument with certified standards (e.g., Indium) ensures the accuracy of the

temperature and enthalpy measurements, making the protocol self-validating.

Chapter 3: Analytical Characterization and Quality
Control
For a chiral intermediate, quality control must rigorously assess both chemical purity (the

absence of other compounds) and enantiomeric purity (the absence of the unwanted (R)-

enantiomer).

Expertise & Insight: The presence of the (R)-enantiomer can lead to impurities in the final API

that are difficult to remove and may have different pharmacological or toxicological profiles.

Therefore, a validated chiral separation method is not optional; it is a regulatory and safety

necessity.

Experimental Protocol: HPLC-Based Purity Assessment

This section outlines two distinct HPLC methods for comprehensive purity analysis.

1. Chemical Purity via Reversed-Phase HPLC (RP-HPLC):

Objective: To separate and quantify the main compound from any non-enantiomeric
impurities.
Challenge: The compound lacks a strong UV chromophore, making direct detection difficult.
A patent for its detection suggests derivatization to introduce a chromophoric group.[8]
Methodology (based on derivatization principle):
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Derivatization: React the sample with a UV-active agent like benzoyl chloride in an
appropriate solvent (e.g., acetonitrile) to form a benzoylated derivative that absorbs strongly
in the UV range.[8]
Chromatographic System:

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric
acid in water) and an organic solvent (e.g., acetonitrile).[8]
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength appropriate for the derivative (e.g., 230 nm for
benzoyl).

Analysis: Purity is calculated based on the relative area percentage of the main peak.

2. Enantiomeric Purity via Chiral HPLC:

Objective: To separate the (S)- and (R)-enantiomers and determine the enantiomeric excess
(% ee).
Methodology:

Chromatographic System:

Column: A chiral stationary phase (CSP) is required. Common choices include
polysaccharide-based columns (e.g., Chiralpak series).
Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol with a small
amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV detector (if derivatized) or Refractive Index (RI) detector if underivatized
analysis is possible.

Analysis: The enantiomeric excess is calculated using the formula: % ee = [((Area S - Area
R) / (Area S + Area R))] x 100. A purity of ≥99% is often required.[5][6]

Diagram: Quality Control Workflow
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Comprehensive QC Analysis
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Caption: HPLC-based workflow for purity assessment.

Chapter 4: Safety, Handling, and Storage
The safe and effective use of any chemical requires strict adherence to established safety

protocols and an understanding of its stability.

Hazard Profile
(S)-Pyrrolidine-2-carbonitrile hydrochloride is classified as a hazardous substance. All users

must consult the Safety Data Sheet (SDS) before handling.
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Hazard Classification
(CLP)

Statement Precautionary Action

Acute Toxicity 4

H302+H312+H332: Harmful if

swallowed, in contact with skin

or if inhaled.[3]

Avoid ingestion, skin contact,

and inhalation of dust. Wear

appropriate PPE.

Skin Irritation 2 H315: Causes skin irritation.[3]

Wear protective gloves. Wash

hands thoroughly after

handling.

Eye Irritation 2
H319: Causes serious eye

irritation.[3]

Wear safety glasses or

goggles.

STOT SE 3
H335: May cause respiratory

irritation.[3]

Handle in a well-ventilated

area or a chemical fume hood.

Recommended Handling and Storage
The compound's reactivity and sensitivity necessitate specific handling and storage conditions

to maintain its purity and ensure user safety.

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical

safety goggles when handling the solid or its solutions.[3]

Engineering Controls: Use a chemical fume hood to avoid inhaling the fine powder.

Storage Conditions: The compound is sensitive to air and moisture.[5] To ensure a shelf life

of up to 2 years, it must be stored in a tightly sealed container, preferably under an inert

atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[4][5][6] Many

suppliers recommend refrigerated storage between 2-8°C.[4]

Causality: Moisture can hydrolyze the nitrile group or lead to clumping of the powder,

affecting accurate weighing and reactivity. The hydrochloride salt form, while more stable

than the free base, still requires protection from atmospheric moisture to prevent degradation

and maintain its free-flowing crystalline nature.

Conclusion
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(S)-Pyrrolidine-2-carbonitrile hydrochloride is more than just a chemical intermediate; it is a

precision tool for the construction of stereochemically complex pharmaceuticals. This guide has

detailed its fundamental physicochemical properties, from its structural identity to its thermal

behavior and analytical characterization. The significant variation in reported melting points

underscores the critical need for rigorous thermal analysis, such as DSC, to control for potential

polymorphism. Furthermore, the dual requirement of assessing both chemical and

enantiomeric purity via robust HPLC methods is essential for any application in drug discovery

and development. By understanding and applying the principles and protocols outlined herein,

researchers and scientists can confidently and safely utilize this valuable chiral building block

to advance the frontiers of medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1387611#s-pyrrolidine-2-carbonitrile-hydrochloride-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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